4-Chloro-2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-benzoic acid
Description
This compound features a benzoic acid backbone substituted at the 2-position with a pyrazole ring via a methylene linker. The pyrazole is further functionalized at its 4-position with a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane). The chlorine atom at the 4-position of the benzoic acid enhances electronic effects, while the boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, a hallmark of organoboron compounds . Such structural attributes make it valuable in medicinal chemistry and materials science, particularly for targeted drug delivery or as a synthetic intermediate.
Properties
IUPAC Name |
4-chloro-2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BClN2O4/c1-16(2)17(3,4)25-18(24-16)12-8-20-21(10-12)9-11-7-13(19)5-6-14(11)15(22)23/h5-8,10H,9H2,1-4H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVUJLUHQALNAAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=C(C=CC(=C3)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Vilsmeier-Haack Formylation for Pyrazole Functionalization
In some protocols, pyrazole intermediates are formylated using the Vilsmeier-Haack reaction (POCl₃/DMF) prior to borylation. This approach introduces aldehyde groups that can be further functionalized, though it adds complexity to the synthesis.
Suzuki-Miyaura Cross-Coupling for Boronate Installation
An alternative to Miyaura borylation involves Suzuki-Miyaura coupling between halogenated pyrazoles and boronic acids. For example, 4-iodopyrazole reacts with pinacol borane under palladium catalysis to install the boronate group. This method is less common due to lower yields (~50–60%) compared to Miyaura borylation.
Comparative Analysis of Synthetic Methods
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The boronate ester can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its functional groups.
Common Reagents and Conditions
Palladium Catalysts: Used in borylation and coupling reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products
Substituted Derivatives: Resulting from nucleophilic substitution.
Coupled Products: Formed through Suzuki-Miyaura coupling.
Oxidized or Reduced Compounds: Depending on the specific reaction conditions.
Scientific Research Applications
Medicinal Chemistry
The compound is explored for its potential as a pharmaceutical agent due to its ability to interact with biological targets. Its boron-containing moiety enhances its reactivity and selectivity in biological systems.
Case Study:
In a study by Del Grosso et al. (2015), the regioselective electrophilic borylation of haloarenes was demonstrated, showcasing the compound's utility in synthesizing biologically active molecules through borylation reactions .
Organic Synthesis
The presence of the dioxaborolane group allows for the compound to be utilized as a reagent in organic synthesis. It serves as an effective boron source for cross-coupling reactions, particularly in the formation of carbon-carbon bonds.
Application Example:
The compound can be employed in Suzuki-Miyaura coupling reactions where it acts as a boronic acid pinacol ester, facilitating the formation of aryl compounds from aryl halides .
Materials Science
Due to its unique chemical structure, this compound can be integrated into polymer matrices to enhance material properties such as thermal stability and mechanical strength.
Research Insight:
Studies indicate that incorporating boron-containing compounds into polymers can improve their flame retardancy and thermal resistance, making them suitable for applications in electronics and aerospace .
Data Table of Applications
Mechanism of Action
The mechanism of action of 4-Chloro-2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-benzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The dioxaborolane group can also participate in reversible covalent interactions with biomolecules, influencing their function.
Comparison with Similar Compounds
Comparative Analysis
Structural and Electronic Properties
Biological Activity
4-Chloro-2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-benzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzoic acid moiety substituted with a chlorine atom and a pyrazole group linked to a dioxaborolane . The presence of these functional groups suggests potential interactions with biological targets.
Chemical Structure
| Component | Description |
|---|---|
| Molecular Formula | C15H20BClN2O3 |
| Molecular Weight | 308.69 g/mol |
| CAS Number | [Not available in provided data] |
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Inhibition of Chemokine Receptors : Similar compounds have been shown to act as antagonists for chemokine receptors such as CXCR1 and CXCR2. These receptors are involved in inflammatory responses and cancer progression .
- Enzyme Inhibition : The dioxaborolane moiety is known for its ability to form reversible covalent bonds with enzymes, potentially inhibiting their activity. This mechanism is crucial in the design of enzyme inhibitors for therapeutic applications .
- Cellular Uptake and Signaling : The lipophilicity imparted by the dioxaborolane structure may enhance cellular uptake, allowing the compound to exert its effects intracellularly on signaling pathways related to inflammation and cell proliferation .
Biological Activity Studies
Several studies have investigated the biological activity of related compounds, providing insights into the expected effects of 4-Chloro-2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-benzoic acid.
Case Study: CXCR Antagonism
A study demonstrated that boronic acid derivatives exhibit significant inhibitory effects on CXCR1/2-mediated calcium flux in human neutrophils. The most potent compound in this series had an IC50 value of 38 nM . This suggests that our compound may similarly inhibit these receptors.
Table 1: Comparison of IC50 Values for Related Compounds
| Compound Name | IC50 (nM) | Mechanism |
|---|---|---|
| SX-517 (Boronic Acid Derivative) | 38 | CXCR1/2 Antagonist |
| Compound A (Related Boronic Acid) | 275 | CXCR1/2 Antagonist |
| Compound B (Dioxaborolane Derivative) | TBD | Potential Enzyme Inhibitor |
Toxicological Considerations
While evaluating the biological activity, it is essential to consider the safety profile of the compound. Preliminary data suggest that compounds containing similar structures may exhibit skin and eye irritation properties . Further toxicological assessments are necessary to determine safe dosage levels for potential therapeutic applications.
Q & A
Basic: What synthetic routes are reported for this compound, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Preparation of the pyrazole-boronic ester intermediate via Suzuki-Miyaura coupling or nucleophilic substitution. For example, refluxing in DMSO (18 hours) under reduced pressure improves boronate ester formation .
- Step 2: Mannich reaction or alkylation to introduce the chlorobenzoic acid moiety. Using N,N′-bis(methoxymethyl)diaza-18-crown-6 as a catalyst enhances regioselectivity, achieving yields up to 98% .
- Optimization Tips:
- Solvent choice (e.g., DMSO for boronate stability).
- Temperature control (reflux at 100–120°C prevents dioxaborolane decomposition).
- Purification via water-ethanol crystallization improves purity (>95%) .
Basic: Which spectroscopic and chromatographic methods are critical for characterizing this compound?
Methodological Answer:
- 1H/13C NMR: Assign peaks for the dioxaborolane (δ 1.3 ppm for methyl groups) and pyrazole protons (δ 7.5–8.5 ppm). The benzoic acid carboxyl group appears as a broad singlet (~δ 12–13 ppm) .
- HPLC: Use a C18 column with acetonitrile/water (0.1% TFA) mobile phase to assess purity (>95%). Retention times vary based on substituent polarity .
- Melting Point: Reported mp ranges (e.g., 227–232°C for analogous boronate esters) confirm crystallinity .
Advanced: How can researchers address contradictory yield data in multi-step syntheses?
Methodological Answer:
Discrepancies in yields (e.g., 27% vs. 86% in pyrazole derivatives) arise from:
- Intermediate Stability: Boronate esters hydrolyze under acidic conditions. Use anhydrous solvents and inert atmospheres .
- Side Reactions: Competing alkylation at the pyrazole N-2 position can occur. Optimize stoichiometry (1:1.2 ratio of boronate to chlorobenzoic acid) .
- Workup Strategies: Column chromatography (silica gel, hexane/EtOAc) removes unreacted starting materials, improving isolated yields .
Advanced: What strategies enable functionalization of the pyrazole or benzoic acid moieties?
Methodological Answer:
- Pyrazole Modification:
- Benzoic Acid Derivatization:
Advanced: How to develop validated analytical methods for quantifying trace impurities?
Methodological Answer:
- LC-MS/MS: Employ a Q-TOF detector to identify impurities (e.g., hydrolyzed boronate esters) with a mass accuracy of <2 ppm .
- Calibration Standards: Prepare spiked samples with known impurities (e.g., 4-chloro-2-(1H-pyrazol-3-yl)phenol) to validate detection limits (LOQ <0.1%) .
- Forced Degradation Studies: Expose the compound to heat (60°C), light, and pH 3–9 buffers to identify degradation pathways .
Advanced: What approaches are used to study structure-activity relationships (SAR) for biological targets?
Methodological Answer:
- Pharmacophore Modeling: Map the boronate ester as a hydrogen bond acceptor and the chloro group as a hydrophobic anchor. Docking studies (e.g., AutoDock Vina) predict binding to kinase ATP pockets .
- In Vitro Assays: Test against cancer cell lines (e.g., MCF-7) with IC50 values correlated to substituent electronegativity. For example, -CF3 derivatives show 10-fold higher potency than -CH3 .
- Metabolic Stability: Incubate with liver microsomes to assess CYP450-mediated oxidation of the pyrazole ring .
Advanced: How to resolve contradictions in NMR or crystallographic data for structural elucidation?
Methodological Answer:
- Dynamic NMR: Identify tautomerism in pyrazole rings by variable-temperature NMR (e.g., coalescence temperatures at 50°C) .
- X-ray Crystallography: Compare experimental data (e.g., C–B bond length: 1.57 Å) with DFT-optimized structures to confirm stereochemistry .
- 2D NMR (COSY, HSQC): Resolve overlapping signals in aromatic regions by correlating 1H-13C couplings .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
